molecular formula C11H7FN2 B14117361 7-Fluoropyrido[1,2-a]benzimidazole

7-Fluoropyrido[1,2-a]benzimidazole

Cat. No.: B14117361
M. Wt: 186.18 g/mol
InChI Key: QXPOIMZAEGOZHO-UHFFFAOYSA-N
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Description

7-Fluoropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

The synthesis of 7-Fluoropyrido[1,2-a]benzimidazole can be achieved through several methods:

Chemical Reactions Analysis

7-Fluoropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

7-Fluoropyrido[1,2-a]benzimidazole can be compared with other similar compounds, such as:

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for 7-fluoropyrido[1,2-a]benzimidazole under green chemistry principles?

  • Methodological Answer : The compound can be synthesized via metal-free protocols using molecular oxygen as a green oxidizer. For example, cyclization of 2-aminopyridines with ketones under aerobic conditions yields the pyrido[1,2-a]benzimidazole core, with fluorination introduced via electrophilic substitution or precursor modification . Microwave-assisted methods using guanidine hydrochloride as an organocatalyst are also effective, enabling solvent-free, high-yield reactions with recyclable catalysts . Chloroacetonitrile-mediated multicomponent reactions further provide a pathway to fluorinated derivatives .

Q. How can structural and electronic properties of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for resolving intramolecular interactions (e.g., π-stacking, C–H⋯N bonds) influenced by fluorine substitution . Quantum chemical calculations (e.g., DFT) complement experimental data by mapping frontier molecular orbitals and electron density distribution, which predict regioselectivity in reactions like halogenation . Spectroscopic techniques (NMR, IR) validate substituent effects on aromaticity and charge transfer.

Q. What preliminary biological assays are suitable for evaluating this compound derivatives?

  • Methodological Answer : In vitro kinase inhibition assays (e.g., against AKT or BRAF kinases) screen anticancer potential, with IC50 values compared to reference inhibitors . Intraocular pressure (IOP) reduction studies in normotensive rat models assess hypotensive activity, using tonometry to measure IOP changes post-administration . Anthelmintic activity against Syphacia obvelata can be tested via motility inhibition assays .

Advanced Research Questions

Q. How does fluorine substitution influence regioselectivity in electrophilic halogenation reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to electron-rich positions. For 9-chloropyrido[1,2-a]benzimidazole, bromination occurs preferentially at the 8-position over the 6-position (3a:4a = 1:0.47) due to orbital-controlled reactivity, as shown by quantum chemical modeling of boundary electron density . Kinetic studies in sulfuric acid with N-halosuccinimides quantify substituent effects on reaction rates and isomer ratios.

Q. What computational strategies optimize the design of this compound derivatives for target selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to therapeutic targets like BRAF kinases. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with catalytic lysine residues) . Machine learning models, trained on structure-activity relationship (SAR) datasets, prioritize derivatives with optimal logP, polar surface area, and steric compatibility .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Artificial neural networks (ANNs) analyze multidimensional SAR data to disentangle conflicting results (e.g., hypotensive vs. non-hypotensive derivatives). Variables like substituent electronegativity, steric bulk, and lipophilicity are weighted to identify dominant factors . Meta-analyses of kinase inhibition profiles across cell lines (e.g., leukemia vs. melanoma) clarify context-dependent mechanisms .

Q. What mechanisms underlie the pharmacological activity of this compound derivatives?

  • Methodological Answer : Fluorine enhances membrane permeability and metabolic stability, prolonging in vivo efficacy. Kinase inhibition involves competitive ATP-binding site blockade, validated via crystallography and mutagenesis studies . Hypotensive effects correlate with prostaglandin analog pathways, assessed via cyclooxygenase inhibition assays .

Q. Methodological Considerations

Q. How should researchers design robust experimental protocols for testing this compound derivatives?

  • Guidance : Apply the PICO framework (Population: cell/animal model; Intervention: derivative + dosage; Comparison: controls/standard drugs; Outcome: IC50/IOP reduction) to standardize assays . Adhere to FINER criteria (Feasible: scalable synthesis; Novel: unexplored fluorination sites; Ethical: humane animal models; Relevant: therapeutic gaps addressed). For in vivo studies, use randomized, blinded designs with sham-treated controls to minimize bias .

Properties

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

IUPAC Name

7-fluoropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C11H7FN2/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h1-7H

InChI Key

QXPOIMZAEGOZHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=CC(=C3)F

Origin of Product

United States

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